Cytotoxicity Profile of Parent Scaffold vs. Optimized Derivatives: Defining the Starting Point
The parent compound (1) was reported to exhibit cytotoxicity on a panel of human cancer cell lines with an IC50 range between 30 and 140 μM, serving as a baseline hit for a structure-activity relationship (SAR) campaign [1]. This relatively weak activity is not a failure but a quantitative demonstration of the scaffold's inherent potential as a fragment hit; subsequent SAR optimization yielded derivatives with significantly enhanced potency [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 30-140 μM (as a baseline fragment hit) |
| Comparator Or Baseline | Optimized benzofuran derivatives from SAR campaign |
| Quantified Difference | Qualitative improvement leading to enhanced cytotoxicity in optimized analogs |
| Conditions | Panel of human cancer cell lines |
Why This Matters
This quantifies the scaffold's starting point, allowing users to calibrate expectations and design SAR strategies relative to a defined baseline rather than an uncharacterized fragment.
- [1] Salomé C, et al. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. Eur J Med Chem. 2014; 74: 717-725. View Source
- [2] Fares S, et al. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. J Enzyme Inhib Med Chem. 2021; 36(1): 1488-1499. View Source
